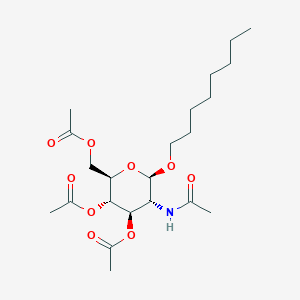
3-Hydroxy-5-phenylpyrrole
概要
説明
3-Hydroxy-5-phenylpyrrole, also known as 5-phenyl-1H-pyrrol-3-ol, is a chemical compound with the molecular formula C10H9NO . It has a molecular weight of 159.18 g/mol . This compound is used for detecting the presence of hydrolytic analytes, such as esterases, leukocytes, and proteases .
Molecular Structure Analysis
The InChI code for 3-Hydroxy-5-phenylpyrrole is 1S/C10H9NO/c12-9-6-10(11-7-9)8-4-2-1-3-5-8/h1-7,11-12H . The Canonical SMILES representation is C1=CC=C(C=C1)C2=CC(=CN2)O .
Physical And Chemical Properties Analysis
3-Hydroxy-5-phenylpyrrole has a molecular weight of 159.18 g/mol . It has a computed XLogP3-AA value of 2, indicating its lipophilicity . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 159.068413911 g/mol . The topological polar surface area is 36 Ų . The compound has a heavy atom count of 12 .
科学的研究の応用
Drug Discovery
3-Hydroxy-5-phenylpyrrole is a pyrrole derivative, a class of compounds known for their wide range of pharmacological actions. Pyrrole derivatives are fundamental building blocks in many biologically active molecules, making them significant in medicinal chemistry. They are involved in the synthesis of compounds with potential therapeutic value, such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial drugs .
Material Science
In material science, pyrrole derivatives like 3-Hydroxy-5-phenylpyrrole can be used to develop new materials with desirable properties. These materials may have applications in creating advanced polymers, coatings, or nanomaterials that could be used in various industries, including electronics, automotive, and aerospace .
Catalysis
Pyrrole derivatives are also explored in catalysis. They can be part of catalyst systems that facilitate chemical reactions, which is crucial in the production of fine chemicals and pharmaceuticals. The development of new catalytic methods using these compounds can lead to more efficient and environmentally friendly chemical processes .
Synthetic Methods
The versatility of 3-Hydroxy-5-phenylpyrrole allows for its use in various synthetic methods. It can be a key intermediate in the synthesis of complex organic molecules. Researchers are exploring new synthetic pathways that include this compound to create more effective and selective synthetic routes .
Green Chemistry
3-Hydroxy-5-phenylpyrrole has applications in green chemistry, where it can be used to develop sustainable chemical processes. Its incorporation into synthetic methods aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical production .
Nanomaterials
This compound has potential applications in the development of nanomaterials. Pyrrole-based nanomaterials, such as polypyrrole, have been studied for their electrical conductivity, biocompatibility, and environmental stability. These properties make them suitable for use in energy storage, biomedicine, sensors, and other high-tech applications .
Biomedical Applications
The biocompatibility of pyrrole derivatives suggests their use in biomedical applications. They can be part of drug delivery systems, bioactive coatings for medical devices, or scaffolds for tissue engineering. Research in this area focuses on exploiting the unique properties of these compounds to improve health outcomes .
特性
IUPAC Name |
5-phenyl-1H-pyrrol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-9-6-10(11-7-9)8-4-2-1-3-5-8/h1-7,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJFHUYFKGXBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403206 | |
| Record name | 3-HYDROXY-5-PHENYLPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-phenylpyrrole | |
CAS RN |
100750-40-1 | |
| Record name | 3-HYDROXY-5-PHENYLPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the tosylalanine ester of 3-hydroxy-5-phenylpyrrole (Tos-Ala-OPPy)?
A: Tos-Ala-OPPy serves as a substrate for human leukocyte elastase (HLE) and is utilized in diagnostic reagent strips (e.g., Ames LEUKOSTIX) to detect HLE in urine, indicating potential urinary tract infections []. Kinetic studies revealed that Tos-Ala-OPPy exhibits high reactivity with HLE, with deacylation being the rate-limiting step in its hydrolysis [].
Q2: How does 3-hydroxy-5-phenylpyrrole (HOPPy) participate in the colorimetric detection of HLE?
A: After HLE cleaves Tos-Ala-OPPy, the released HOPPy reacts with a diazonium salt, 4-diazo-3-hydroxy-1-napthylsulfonate (HONapN+2), present in the reagent strip matrix. This coupling reaction generates a purple color, signaling the presence of HLE []. The rate of this colorimetric reaction is influenced by the substituents on the naphthalene ring of the diazonium salt and the buffer system used [].
Q3: What interesting oxidation product forms from diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate in basic conditions?
A: In the presence of aqueous base and oxygen, diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate undergoes oxidation, yielding two products: ethyl 1-methyl-2-oxo-3-hydroxy-5-phenyl-3-pyrroline-4-carboxylate (9) and ethyl 1-methyl-2,3-dioxo-5-phenyl-4-pyrroline-4-carboxylate (10). These products likely arise from the decomposition of a common intermediate, diethyl 1-methyl-2-hydroperoxy-3-oxo-5-phenyl-4-pyrroline-2,4-dicarboxylate [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

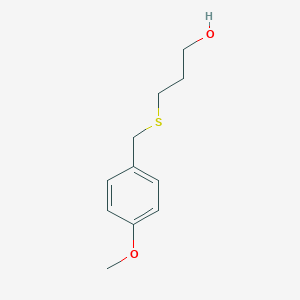
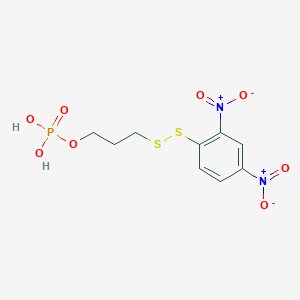
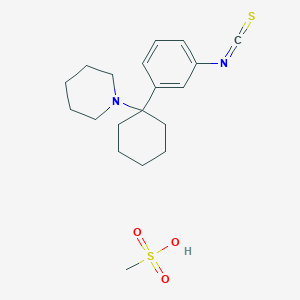
![2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid](/img/structure/B15751.png)

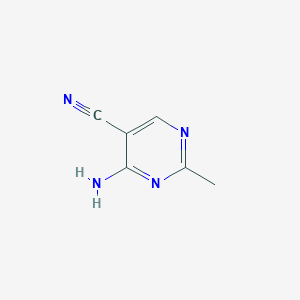
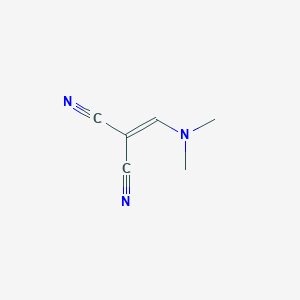


![[(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B15768.png)


